

physical and chemical properties of 4-methylhexanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *(R)-(-)-4-Methylhexanoic acid*

Cat. No.: B1641785

[Get Quote](#)

An In-depth Technical Guide to 4-Methylhexanoic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-methylhexanoic acid. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this branched-chain fatty acid. The guide includes tabulated data, experimental protocols, and visualizations of relevant chemical and analytical processes.

Introduction

4-Methylhexanoic acid, also known as 4-methylcaproic acid, is a medium-chain fatty acid with the chemical formula C₇H₁₄O₂.^{[1][2]} It is a branched-chain fatty acid, with a methyl group located at the fourth carbon position.^[1] This branching influences its physical properties, such as melting point and solubility, when compared to its linear counterpart, hexanoic acid.^[1] It is classified as a metabolite of branched-chain fatty acids and is a very hydrophobic molecule, practically insoluble in water.^{[2][3]} 4-Methylhexanoic acid has a characteristic sour, cheesy odor.^[4]

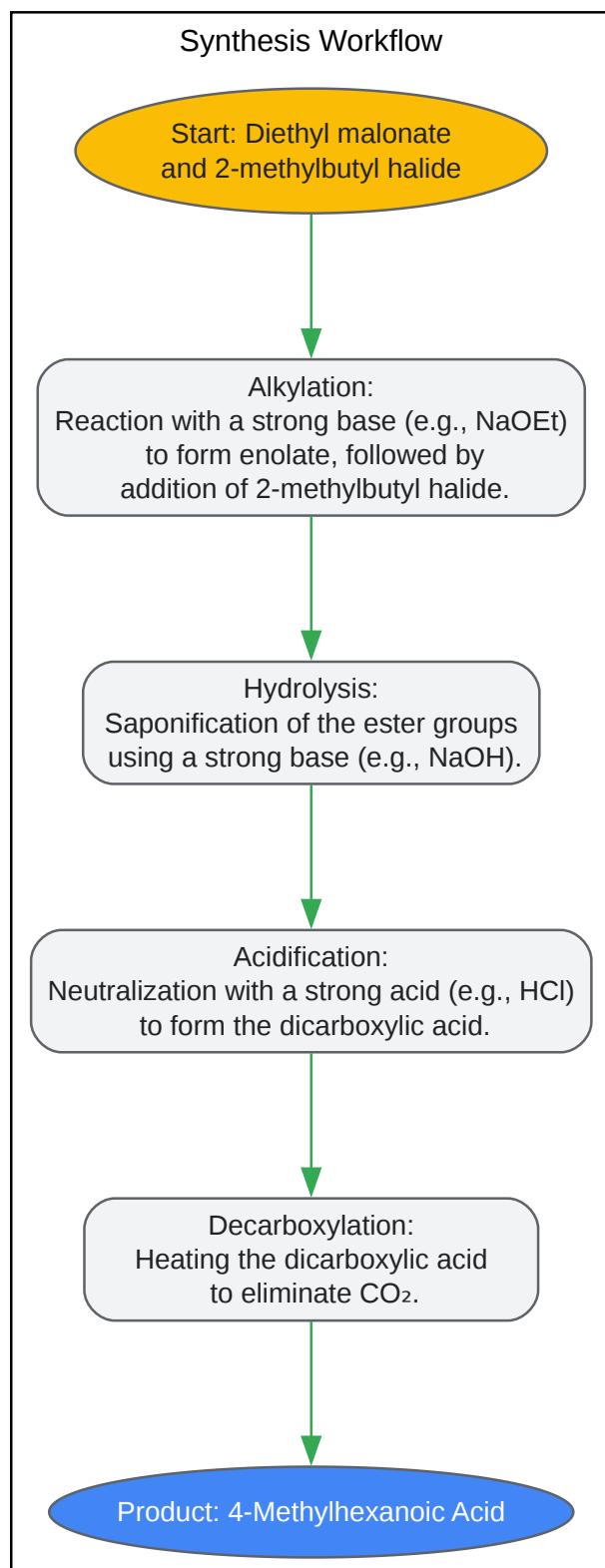
Physical Properties

The physical properties of 4-methylhexanoic acid are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ O ₂	[1] [2] [5] [6]
Molecular Weight	130.18 g/mol	[1] [2] [6] [7]
CAS Number	1561-11-1	[1] [2] [4] [5]
Appearance	Liquid	[4] [8]
Melting Point	-80 °C	[4] [9] [10]
Boiling Point	109-112 °C at 10 mmHg	[4] [10] [11]
	215.3 °C at 760 mmHg	[9]
Density	0.9215 g/mL	[4] [10]
Refractive Index	1.4211	[4] [10]
Flash Point	110 °F (43.33 °C) - closed cup	[4]
Solubility	Soluble in Chloroform, Sparingly in Methanol	[4] [10]
Practically insoluble in water		[1] [3]
pKa	4.78 ± 0.10 (Predicted)	[4] [8]
LogP	2.070 (Estimated)	[4]

Chemical Properties and Structure

4-Methylhexanoic acid is a carboxylic acid, and its chemical properties are largely determined by the carboxyl functional group.


Identifier	Value	Source
IUPAC Name	4-methylhexanoic acid	[6]
SMILES	CCC(C)CCC(=O)O	[4] [6]
InChI	InChI=1S/C7H14O2/c1-3-6(2)4-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)	[4] [5] [6]
InChIKey	DIVCBWJKVSFZKJ-UHFFFAOYSA-N	[4] [5] [6]

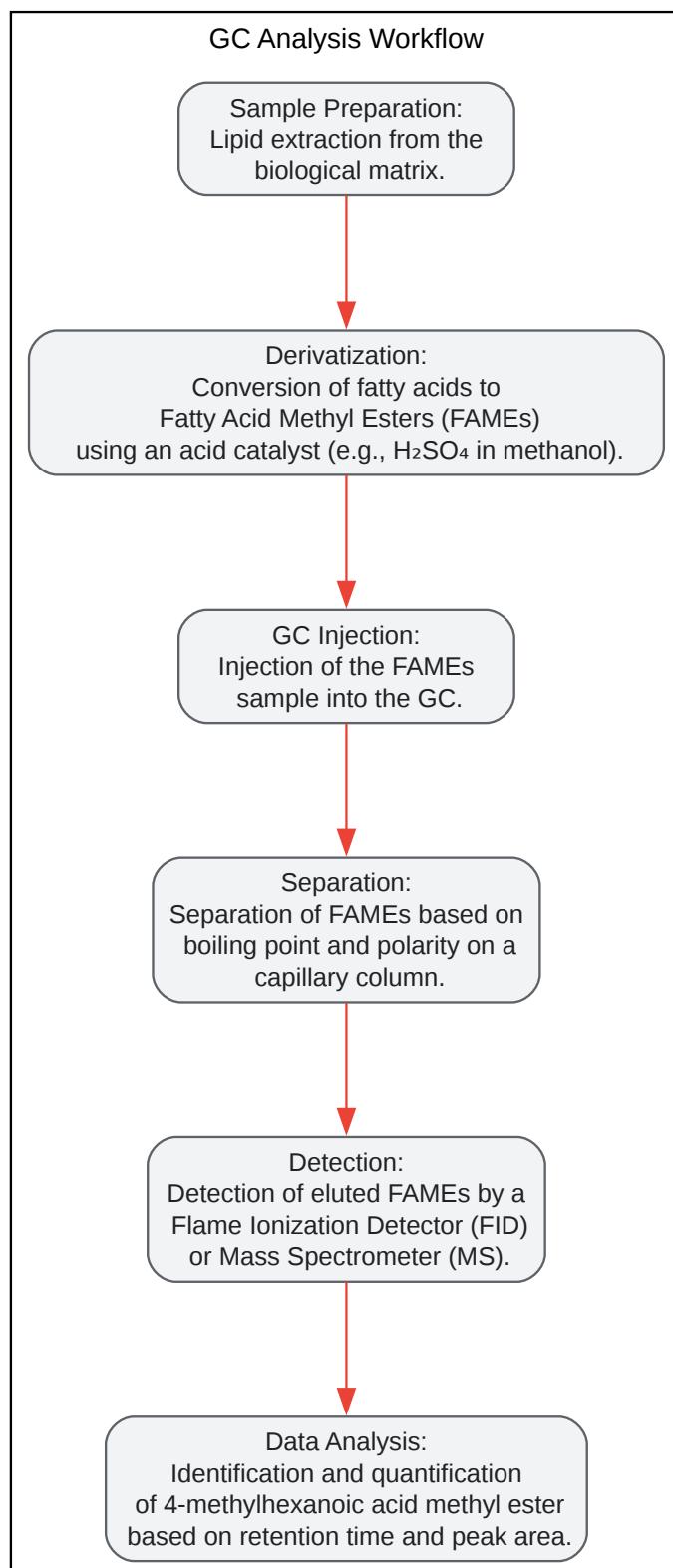
As a carboxylic acid, it can undergo typical reactions such as esterification, amide formation, and reduction. The presence of a chiral center at the C4 position means that 4-methylhexanoic acid can exist as two enantiomers: (S)-4-methylhexanoic acid and (R)-4-methylhexanoic acid. [\[1\]](#)

Experimental Protocols

Synthesis of 4-Methylhexanoic Acid via Malonic Ester Synthesis

The malonic ester synthesis is a common method for preparing carboxylic acids with a branched chain, such as 4-methylhexanoic acid.[\[1\]](#) The general workflow is outlined below.

[Click to download full resolution via product page](#)


Synthesis of 4-methylhexanoic acid.

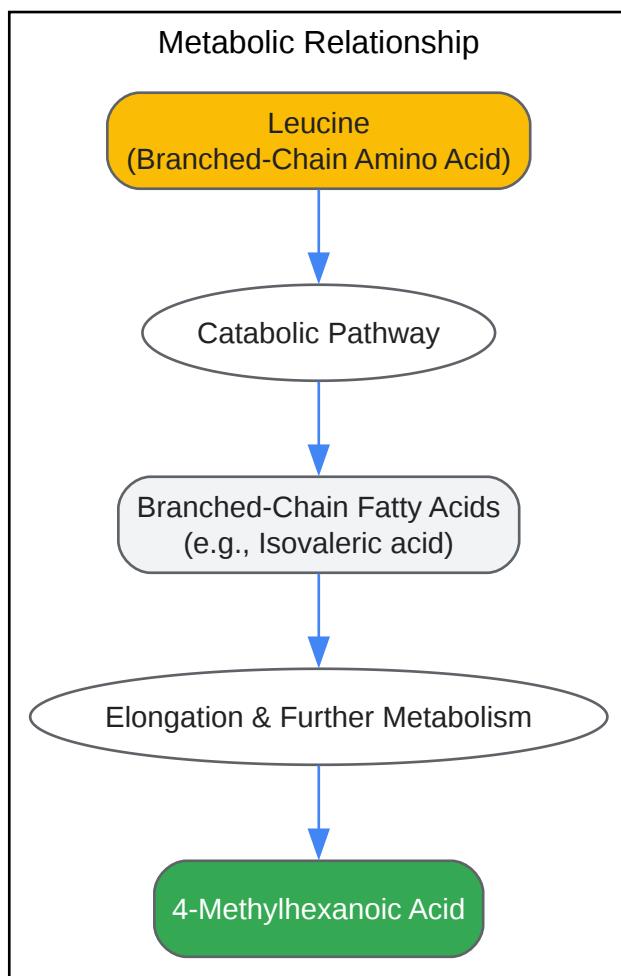
A detailed experimental protocol is as follows:

- **Alkylation:** Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and reacts with a 2-methylbutyl halide (e.g., 2-methylbutyl bromide) in an S_N2 reaction to form diethyl 2-(2-methylbutyl)malonate.
- **Hydrolysis:** The resulting diester is hydrolyzed to the corresponding dicarboxylic acid by heating with a strong base like sodium hydroxide, followed by acidification.[\[12\]](#)
- **Decarboxylation:** The 2-(2-methylbutyl)malonic acid is then heated at a high temperature (e.g., 210 °C) to induce decarboxylation, yielding 4-methylhexanoic acid.[\[12\]](#)
- **Purification:** The crude product can be purified by chromatography.[\[12\]](#)

Analysis by Gas Chromatography (GC)

Gas chromatography is a standard technique for the analysis and quantification of fatty acids. [\[13\]](#) Since fatty acids are often not volatile enough for direct GC analysis, they are typically derivatized to their more volatile methyl esters (Fatty Acid Methyl Esters or FAMEs).[\[13\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)


Gas chromatography analysis workflow.

Detailed Protocol for FAME Preparation and GC Analysis:

- Lipid Extraction: Lipids containing 4-methylhexanoic acid are first extracted from the sample matrix (e.g., cells, tissue) using a solvent system like chloroform:methanol.[15][16]
- Derivatization to FAMEs: The extracted lipids are transesterified to form fatty acid methyl esters. This is commonly achieved by heating the sample in the presence of an acidic catalyst, such as 6% H_2SO_4 in methanol, at 100-125 °C for 2 hours.[17]
- Extraction of FAMEs: After cooling, the FAMEs are extracted from the reaction mixture into an organic solvent like petroleum ether or hexane.[15][17]
- GC-FID/MS Analysis:
 - An aliquot of the FAMEs solution is injected into the gas chromatograph.[13]
 - The injector and detector temperatures are typically set high (e.g., 260 °C and 280 °C, respectively) to ensure vaporization and prevent condensation.[13]
 - A temperature gradient is used for the column oven to separate the FAMEs based on their volatility (e.g., starting at 180 °C and ramping up).[13]
 - Helium is commonly used as the carrier gas.[17]
 - The eluted compounds are detected by a flame ionization detector (FID) or a mass spectrometer (MS).[14]
 - Quantification is achieved by comparing the peak area of the 4-methylhexanoic acid methyl ester to that of an internal standard.

Metabolic Context

4-Methylhexanoic acid is a metabolite of branched-chain fatty acids.[2] These fatty acids are often derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine.

[Click to download full resolution via product page](#)

Metabolic origin of 4-methylhexanoic acid.

The catabolism of leucine, an essential amino acid, produces intermediates that can be converted into branched-chain fatty acids.^[18] These can then undergo further metabolic processing, including elongation, to form longer-chain branched fatty acids like 4-methylhexanoic acid.

Safety Information

4-Methylhexanoic acid is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.^[4] Appropriate personal protective equipment, including gloves, eye protection, and suitable clothing, should be worn when handling this compound.^[19] It should be stored in a well-ventilated place and kept away from heat, sparks, and open flames.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Methylhexanoic acid | 1561-11-1 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. hmdb.ca [hmdb.ca]
- 4. 4-METHYLHEXANOIC ACID price, buy 4-METHYLHEXANOIC ACID - chemicalbook [chemicalbook.com]
- 5. Hexanoic acid, 4-methyl- [webbook.nist.gov]
- 6. (+)-4-Methylhexanoic acid | C7H14O2 | CID 15271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methylhexanoic acid, (4S)- | C7H14O2 | CID 11126290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. Page loading... [guidechem.com]
- 10. 4-METHYLHEXANOIC ACID | 1561-11-1 [chemicalbook.com]
- 11. 4-甲基己酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 4-METHYLHEXANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 13. BISC 429 [sfu.ca]
- 14. scribd.com [scribd.com]
- 15. benchchem.com [benchchem.com]
- 16. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.igem.org [static.igem.org]
- 18. Leucine - Wikipedia [en.wikipedia.org]
- 19. 4-methyl hexanoic acid, 1561-11-1 [thegoodsentscompany.com]

- To cite this document: BenchChem. [physical and chemical properties of 4-methylhexanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1641785#physical-and-chemical-properties-of-4-methylhexanoic-acid\]](https://www.benchchem.com/product/b1641785#physical-and-chemical-properties-of-4-methylhexanoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com